Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)sulfonyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO4S/c1-13(2,3)19-12(16)14(4,5)20(17,18)11-8-6-10(15)7-9-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOOYEMYEVIWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379281 | |
| Record name | tert-Butyl 2-(4-chlorobenzene-1-sulfonyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-88-3 | |
| Record name | 1,1-Dimethylethyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(4-chlorobenzene-1-sulfonyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation with 4-Chlorobenzenesulfonyl Chloride
The α-position of 2-methylpropanoic acid is sulfonated using 4-chlorobenzenesulfonyl chloride under basic conditions. In a typical procedure, 2-methylpropanoic acid (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride (1.2 equiv) is added to deprotonate the α-hydrogen, followed by dropwise addition of 4-chlorobenzenesulfonyl chloride (1.1 equiv). The reaction proceeds at 25°C for 12 hours, yielding 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoic acid.
Tert-Butyl Esterification
The sulfonated acid is esterified using tert-butanol and a coupling agent. A mixture of 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoic acid (1.0 equiv), tert-butanol (3.0 equiv), and N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) in dichloromethane (DCM) is stirred at 25°C for 24 hours. The crude product is purified via silica gel chromatography, achieving yields of 78–85%.
Key Data:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1.1 | NaH, 4-ClC₆H₄SO₂Cl | THF | 0°C → 25°C | 12 h | 72% |
| 1.2 | DCC, tert-butanol | DCM | 25°C | 24 h | 82% |
Direct Sulfonation of Tert-Butyl 2-Methylpropanoate
This one-pot method introduces the sulfonyl group directly to the pre-formed tert-butyl ester, avoiding handling of the free sulfonic acid.
Reaction Conditions
Tert-butyl 2-methylpropanoate (1.0 equiv) is treated with lithium bis(trimethylsilyl)amide (LHMDS, 1.2 equiv) in toluene at −78°C to generate the enolate. 4-Chlorobenzenesulfonyl chloride (1.1 equiv) is added, and the mixture is warmed to 25°C over 6 hours. Quenching with aqueous ammonium chloride followed by extraction with ethyl acetate affords the product in 68–75% yield.
Optimization Insight:
-
Lower temperatures (−78°C) minimize side reactions like over-sulfonation.
-
Toluene as a solvent enhances enolate stability compared to THF.
For substrates requiring regioselective sulfonation, halogenation at the α-position precedes sulfonyl group introduction.
Bromination and Sulfonate Displacement
2-Methylpropanoic acid is brominated at the α-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). The resultant 2-bromo-2-methylpropanoic acid is converted to its tert-butyl ester via DCC-mediated coupling. Subsequent displacement of the bromide with 4-chlorobenzenesulfinate (NaSO₂C₆H₄Cl-4) in dimethylformamide (DMF) at 100°C for 8 hours yields the target compound (65% overall yield).
Comparative Efficiency:
| Method | Steps | Overall Yield | Scalability |
|---|---|---|---|
| 1 | 2 | 72% | High |
| 2 | 1 | 70% | Moderate |
| 3 | 3 | 65% | Low |
Catalytic Approaches for Large-Scale Production
Industrial-scale synthesis prioritizes atom economy and reduced waste. A catalytic method using iron(III) oxide-supported zirconium (Fe₃O₄@Zr) nanoparticles achieves efficient sulfonation-esterification in a single pot.
Procedure
A mixture of 2-methylpropanoic acid (1.0 equiv), 4-chlorobenzenesulfonyl chloride (1.05 equiv), and tert-butanol (2.0 equiv) is reacted with Fe₃O₄@Zr (5 mol%) in refluxing toluene. The catalyst facilitates simultaneous sulfonation and esterification, achieving 88% yield after 6 hours. The catalyst is magnetically recovered and reused for five cycles without significant activity loss.
Stability and Purification Challenges
The tert-butyl ester group is prone to acidic hydrolysis, necessitating neutral workup conditions. Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from sulfonic acid byproducts . Storage under nitrogen at −20°C prevents degradation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate
- Molecular Formula : C₁₄H₁₉ClO₂S
- Molecular Weight : 286.817 g/mol
- CAS Number : 175135-87-2
Physical and Chemical Properties (from ):
| Property | Value |
|---|---|
| Density | 1.14 g/cm³ |
| Boiling Point | 348.7°C at 760 mmHg |
| Melting Point | 44°C |
| LogP (Lipophilicity) | 4.55 |
| Refractive Index | 1.539 |
| PSA (Polar Surface Area) | 51.6 Ų |
This compound features a tert-butyl ester group and a 4-chlorophenylsulfonyl substituent. The sulfonyl group (-SO₂-) imparts strong electron-withdrawing properties, influencing reactivity and solubility.
Comparison with Structurally Similar Compounds
Methyl 2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClO₃ |
| Molecular Weight | 282.763 g/mol |
| CAS Number | 154477-54-0 |
| Ester Group | Methyl (smaller, less bulky) |
| Substituent | 4-Chlorobutanoyl (-CO-(CH₂)₃-Cl) |
Comparison :
- Structural Differences: Replaces the sulfonyl group with a chlorobutanoyl carbonyl (-CO-) and uses a methyl ester.
- The chlorobutanoyl group introduces a flexible aliphatic chain, which may enhance membrane permeability but reduce rigidity compared to the aromatic sulfonyl group. Lower molecular weight (282.763 vs.
Fenofibrate
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁ClO₄ |
| Molecular Weight | 360.83 g/mol |
| CAS Number | 49562-28-9 |
| Ester Group | Isopropyl |
| Substituent | 4-Chlorobenzoyl (-CO-C₆H₄-Cl) |
Comparison :
- Structural Differences: Features an isopropyl ester and a phenoxy-linked chlorobenzoyl group.
- Implications: The isopropyl ester offers intermediate steric bulk between methyl and tert-butyl, balancing stability and metabolic clearance. The phenoxy group introduces an ether linkage, enhancing solubility compared to sulfonyl or carbonyl groups. Fenofibrate’s FDA approval as a lipid-lowering drug highlights the pharmacological relevance of chlorophenyl carbonyl derivatives, though the sulfonyl analog may exhibit distinct target binding .
Methyl 2-Butylsulfanyl-2-chloropropanoate
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅ClO₂S |
| Molecular Weight | 210.721 g/mol |
| CAS Number | 105731-15-5 |
| Substituent | Butylsulfanyl (-S-(CH₂)₃CH₃) |
Comparison :
- Structural Differences: Replaces the sulfonyl (-SO₂-) with a sulfanyl (-S-) group and includes a chloro-propanoate backbone.
- Implications: The sulfanyl group is less electron-withdrawing than sulfonyl, reducing electrophilicity and altering reaction pathways (e.g., nucleophilic substitution). Smaller molecular weight (210.721 vs. 286.817 g/mol) and lower LogP (2.65 vs.
Research Implications
- Steric Effects : The tert-butyl group in the target compound likely slows enzymatic degradation compared to methyl or isopropyl esters, making it a candidate for prodrug design .
- Electronic Effects : The sulfonyl group’s electron-withdrawing nature may enhance stability in acidic environments but reduce nucleophilic reactivity compared to carbonyl or sulfanyl groups .
- Pharmacological Potential: While Fenofibrate demonstrates therapeutic efficacy, the target compound’s sulfonyl moiety could offer unique interactions with peroxisome proliferator-activated receptors (PPARs), warranting further study .
Biological Activity
Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate (CAS Number: 175135-88-3) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure includes a tert-butyl group, a chlorophenyl moiety, and a sulfonyl functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C14H19ClO4S. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 320.82 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (Octanol-water partition coefficient) | Not available |
These properties play a crucial role in determining the compound's bioavailability and interaction with biological systems.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with sulfonamide structures are known for their antibacterial properties. The presence of the chlorophenyl group may enhance this activity by facilitating interactions with bacterial enzymes.
- Antitumor Activity : Some studies suggest that sulfonamide derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antiviral Activity : Preliminary investigations have indicated potential antiviral effects, possibly through interference with viral replication mechanisms.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study by Murlykina et al. (2013) demonstrated that similar sulfonamide compounds exhibited significant antibacterial activity against various strains, suggesting that this compound may possess comparable effects .
- Antitumor Potential : Research by Mori et al. (2013) highlighted the antitumor properties of related compounds, noting their ability to induce apoptosis in cancer cells. The study utilized in vitro models to assess cell viability and apoptosis markers .
- Mechanistic Insights : A detailed analysis using Hirshfeld surface analysis revealed that the compound forms strong intermolecular interactions, which could be critical for its biological activity. This analysis showed significant hydrogen bonding interactions that may stabilize the molecular structure during biological processes .
Comparative Analysis with Related Compounds
To understand the potential of this compound better, it is useful to compare it with other similar compounds in terms of biological activities:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Moderate | Promising | Preliminary |
| Sulfanilamide | High | Low | None |
| Sulfadiazine | High | Moderate | None |
This table illustrates that while this compound shows moderate antimicrobial activity and promising antitumor potential, further studies are needed to fully elucidate its antiviral properties.
Q & A
Q. What are the key synthetic methodologies for preparing tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate?
A common approach involves sulfonylation of a tert-butyl ester precursor. For example:
- React 2-methylpropanoate tert-butyl ester with 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) to facilitate sulfonyl group incorporation.
- Purify the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). This method is analogous to Boc-protection strategies using tert-butyl chloroformate, where base-mediated reactions are critical for ester activation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- X-ray crystallography : Provides definitive structural confirmation, including bond angles and stereochemistry, as demonstrated in studies of tert-butyl ester derivatives .
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and tert-butyl signals (δ ~1.2 ppm). 2D techniques (COSY, HSQC) resolve overlapping peaks.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling tert-butyl sulfonamide derivatives?
- Store at room temperature in a dry, ventilated area, avoiding direct sunlight and strong acids/bases, which may degrade the tert-butyl group .
- Use PPE (gloves, goggles) and engineering controls (fume hoods) to minimize inhalation or skin contact, as sulfonyl compounds may release irritants during decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?
- X-ray crystallography is the gold standard for resolving structural ambiguities (e.g., confirming sulfonyl group orientation or tert-butyl conformation) .
- For NMR discrepancies, employ dynamic NMR experiments to assess rotational barriers or variable-temperature studies to detect conformational flexibility.
- Cross-validate with computational methods (DFT calculations) to model solution-state behavior .
Q. What experimental strategies optimize the stability of the tert-butyl group in acidic or oxidative conditions?
- Stability assays : Monitor degradation via HPLC or TLC under varying pH (e.g., 0.1 M HCl vs. buffered solutions).
- Alternative protecting groups : If the tert-butyl group is unstable, consider replacing it with a more robust moiety (e.g., benzyl or trityl), though this may alter reactivity.
- Reaction optimization : Use milder acids (e.g., acetic acid instead of TFA) for deprotection, as strong acids accelerate tert-butyl cleavage .
Q. How can this compound be utilized in studying enzyme inhibition or protein interactions?
- Design structure-activity relationship (SAR) studies by modifying the sulfonyl or tert-butyl groups to probe binding affinity.
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.
- The sulfonyl group’s electron-withdrawing properties may mimic phosphorylated residues in enzyme active sites, making it useful for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
